![molecular formula C21H18N4O2S B2440191 1-(4-Methylphenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea CAS No. 941895-65-4](/img/no-structure.png)
1-(4-Methylphenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of a compound determines its properties and reactivity. While the exact molecular structure of “1-(4-Methylphenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea” is not provided in the sources, compounds with similar structures, such as quinazolinones and quinazolines, have been extensively studied .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. Unfortunately, the specific physical and chemical properties of “this compound” are not provided in the sources .Wissenschaftliche Forschungsanwendungen
Potent and Selective Inhibitors of PDGF Receptor Autophosphorylation
Quinoline and quinazoline derivatives, including urea, thiourea, urethane, and acylthiourea groups, have been studied for their inhibitory activity against the platelet-derived growth factor (PDGF) receptor autophosphorylation. These compounds show potential as therapeutic agents for the treatment of restenosis due to their receptor selectivity and potent oral efficacy in in vivo assays (Furuta et al., 2006).
Antimicrobial Applications
A series of substituted quinazolines were synthesized and evaluated for antimicrobial activity against various microorganisms. These compounds demonstrated broad-spectrum activity, indicating their potential as antimicrobial agents. A quantitative structure-activity relationship (QSAR) study provided insights into the pharmacophoric features responsible for antibacterial activity (Buha et al., 2012).
Synthesis and Evaluation of Novel Urea/Thiourea-Based Quinazolines
Research has explored the efficient palladium-catalyzed Suzuki C–C coupling of novel urea and thiourea-based quinazoline derivatives. These compounds are characterized by their ease of synthesis and potential for various chemical and pharmacological applications (Patel et al., 2015).
Catalyst-Free Synthesis Using Urea/Thiourea as Ammonia Surrogate
A catalyst-free synthesis approach has been developed using urea/thiourea as an effective ammonia surrogate for constructing quinazolin-4(3H)-one rings. This method allows for the simple synthesis of 2-substituted 2,3-dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones, demonstrating the versatility of urea/thiourea in facilitating chemical reactions (Naidu et al., 2014).
Anti-Tubercular Agents
Quinazolin-4-ones linked with 1,3-thiazole hybrids have been investigated for their anti-tubercular activity against Mycobacterium tuberculosis. The synthesis, characterization, and docking studies of these compounds highlight their potential as potent anti-tubercular agents, with certain derivatives showing favorable activity at minimum inhibitory concentrations (Nagaladinne et al., 2020).
Safety and Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(4-Methylphenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea involves the reaction of 2-amino-3-(thiophen-2-ylmethyl)quinazolin-4(3H)-one with 4-methylphenyl isocyanate in the presence of a suitable solvent and base to yield the desired product.", "Starting Materials": [ "2-amino-3-(thiophen-2-ylmethyl)quinazolin-4(3H)-one", "4-methylphenyl isocyanate", "Suitable solvent", "Base" ], "Reaction": [ "Step 1: Dissolve 2-amino-3-(thiophen-2-ylmethyl)quinazolin-4(3H)-one in a suitable solvent.", "Step 2: Add a base to the solution and stir for a few minutes.", "Step 3: Slowly add 4-methylphenyl isocyanate to the reaction mixture while stirring continuously.", "Step 4: Stir the reaction mixture for a few hours at room temperature.", "Step 5: Filter the reaction mixture to obtain the crude product.", "Step 6: Purify the crude product by recrystallization or column chromatography to obtain the desired product." ] } | |
CAS-Nummer |
941895-65-4 |
Molekularformel |
C21H18N4O2S |
Molekulargewicht |
390.46 |
IUPAC-Name |
1-(4-methylphenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea |
InChI |
InChI=1S/C21H18N4O2S/c1-14-8-10-15(11-9-14)22-20(26)24-19-17-6-2-3-7-18(17)23-21(27)25(19)13-16-5-4-12-28-16/h2-12H,13H2,1H3,(H2,22,24,26) |
InChI-Schlüssel |
YDCVDZNTSXUIFD-LYBHJNIJSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CC4=CC=CS4 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methoxybenzamide](/img/structure/B2440108.png)
![2-ethoxy-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2440109.png)
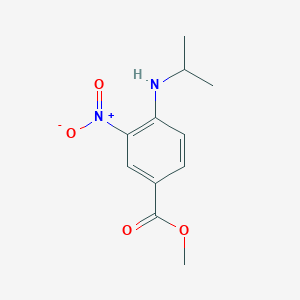

![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2440113.png)
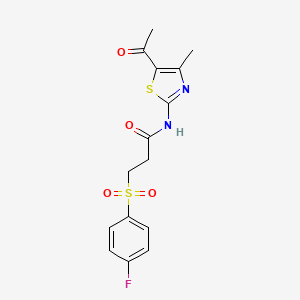
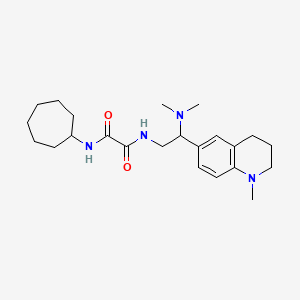
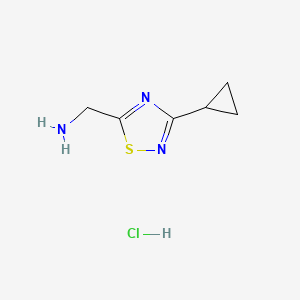
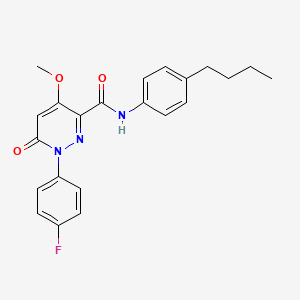
![N-(2-chlorobenzyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2440122.png)


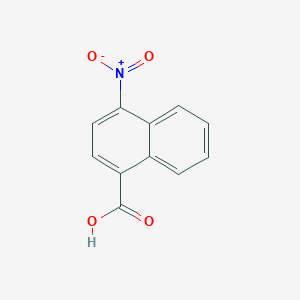
![6-(thiophen-2-yl)-7-(3,4,5-trimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2440131.png)
